2-(Ethylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanamide
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Overview
Description
2-(Ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)pentanamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)pentanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.
Introduction of the Ethylamino Group: The ethylamino group can be introduced through a nucleophilic substitution reaction.
Formation of the Pentanamide Backbone: The pentanamide backbone can be synthesized through an amidation reaction, where an amine reacts with a carboxylic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-(Ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)pentanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: It is explored for its use as a fungicide and herbicide.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)pentanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring can form hydrogen bonds and other interactions with biological targets, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent.
Itraconazole: Another triazole antifungal agent.
Voriconazole: A triazole used to treat serious fungal infections.
Uniqueness
2-(Ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)pentanamide is unique due to its specific structure, which combines the triazole ring with an ethylamino group and a pentanamide backbone. This unique structure may confer distinct biological activities and chemical properties compared to other triazole derivatives .
Properties
Molecular Formula |
C10H19N5O |
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Molecular Weight |
225.29 g/mol |
IUPAC Name |
2-(ethylamino)-2-methyl-4-(1,2,4-triazol-1-yl)pentanamide |
InChI |
InChI=1S/C10H19N5O/c1-4-13-10(3,9(11)16)5-8(2)15-7-12-6-14-15/h6-8,13H,4-5H2,1-3H3,(H2,11,16) |
InChI Key |
SSQSFRYYSMJDCY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)(CC(C)N1C=NC=N1)C(=O)N |
Origin of Product |
United States |
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